

Technical Guide: 2-Chloro-N'-hydroxy-4-nitrobenzamidine

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Compound of Interest

Compound Name: 2-Chloro-N'-hydroxy-4-nitrobenzamidine

CAS No.: 96898-76-9

Cat. No.: B1397762

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Part 1: Executive Summary

2-Chloro-N'-hydroxy-4-nitrobenzamidine (CAS 96898-76-9) is a specialized amidoxime intermediate critical in the synthesis of bioactive heterocycles, particularly 1,2,4-oxadiazoles.^[1] Unlike simple benzamidines, the presence of the N'-hydroxy functionality (amidoxime) renders this molecule a "bidentate" nucleophile, capable of reacting with electrophiles (acyl chlorides, carboxylic acids) to form five-membered rings.^[1] The strategic placement of the 2-chloro and 4-nitro substituents modulates the electronic properties of the benzene ring, enhancing the lipophilicity and metabolic stability of downstream pharmaceutical candidates.^[1]

This guide serves as a definitive protocol for the synthesis, handling, and application of this compound, moving beyond basic database entries to provide actionable, field-proven methodologies.

Part 2: Chemical Identity & Physicochemical Profile^{[1][2][3]}

The following data consolidates experimental and predicted properties essential for analytical method development and process scaling.

Property	Specification	Notes
CAS Registry Number	96898-76-9	Validated specific isomer.[1]
IUPAC Name	(Z)-2-chloro-N'-hydroxy-4-nitrobenzimidamide	Often referred to as 2-chloro-4-nitrobenzamidoxime.[1]
Molecular Formula	C ₇ H ₆ ClN ₃ O ₃	
Molecular Weight	215.59 g/mol	
Appearance	Yellow to Orange Crystalline Solid	Color derived from the nitro chromophore.[1]
Solubility	DMSO, DMF, Methanol (Hot)	Poor solubility in water and non-polar solvents (Hexane). [1]
pKa (Predicted)	~10.5 (OH), ~4.5 (Amidine H)	Amphoteric nature due to basic amidine and acidic oxime.[1]
LogP (Predicted)	1.35 ± 0.4	Moderate lipophilicity suitable for drug scaffolds.[1]

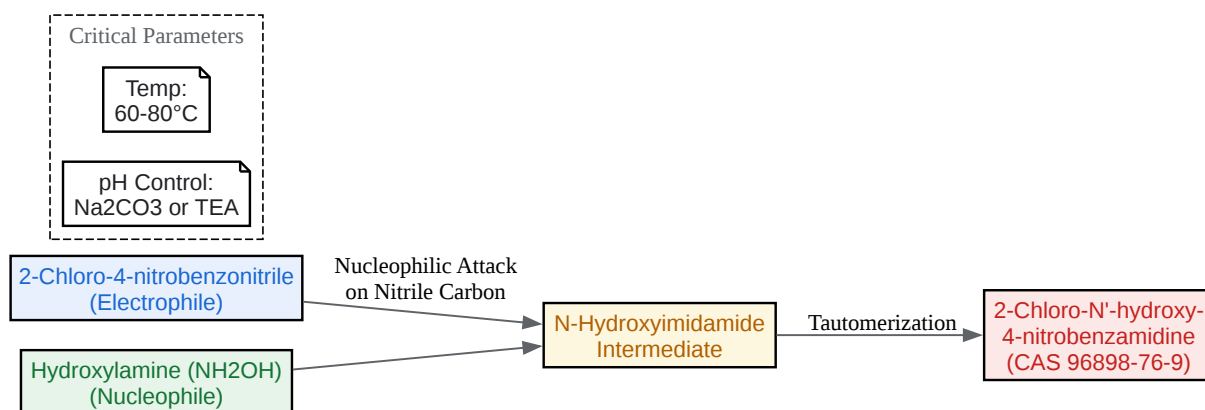
Part 3: Synthetic Pathway & Protocol

Core Synthesis Logic

The most robust route to CAS 96898-76-9 is the nucleophilic addition of hydroxylamine to 2-chloro-4-nitrobenzotrile.[1] This reaction is thermodynamically driven but kinetically sensitive to pH; the reaction medium must be basic enough to deprotonate hydroxylamine hydrochloride (releasing the free base NH₂OH) but not so basic as to hydrolyze the nitrile to an amide.

Mechanistic Visualization

The following diagram outlines the electron flow and transformation from nitrile to amidoxime.



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Figure 1: Mechanistic pathway for the conversion of nitrile to amidoxime.

Validated Experimental Protocol

Scale: 10 mmol (approx. 2.15 g theoretical yield)

Reagents:

- 2-Chloro-4-nitrobenzonitrile (1.83 g, 10 mmol)[1]
- Hydroxylamine Hydrochloride (NH₂OH[1]·HCl) (1.39 g, 20 mmol, 2.0 eq)[1]
- Sodium Carbonate (Na₂CO₃) (1.06 g, 10 mmol) or Triethylamine (2.8 mL, 20 mmol)[1]
- Solvent: Ethanol/Water (3:1 v/v, 40 mL)

Procedure:

- Preparation of Free Base: In a round-bottom flask, dissolve NH₂OH·HCl in the minimum amount of water (approx. 5 mL).[1] Add the base (Na₂CO₃ or TEA) slowly.[1] Evolution of CO₂ (if using carbonate) indicates the release of free hydroxylamine.[1]

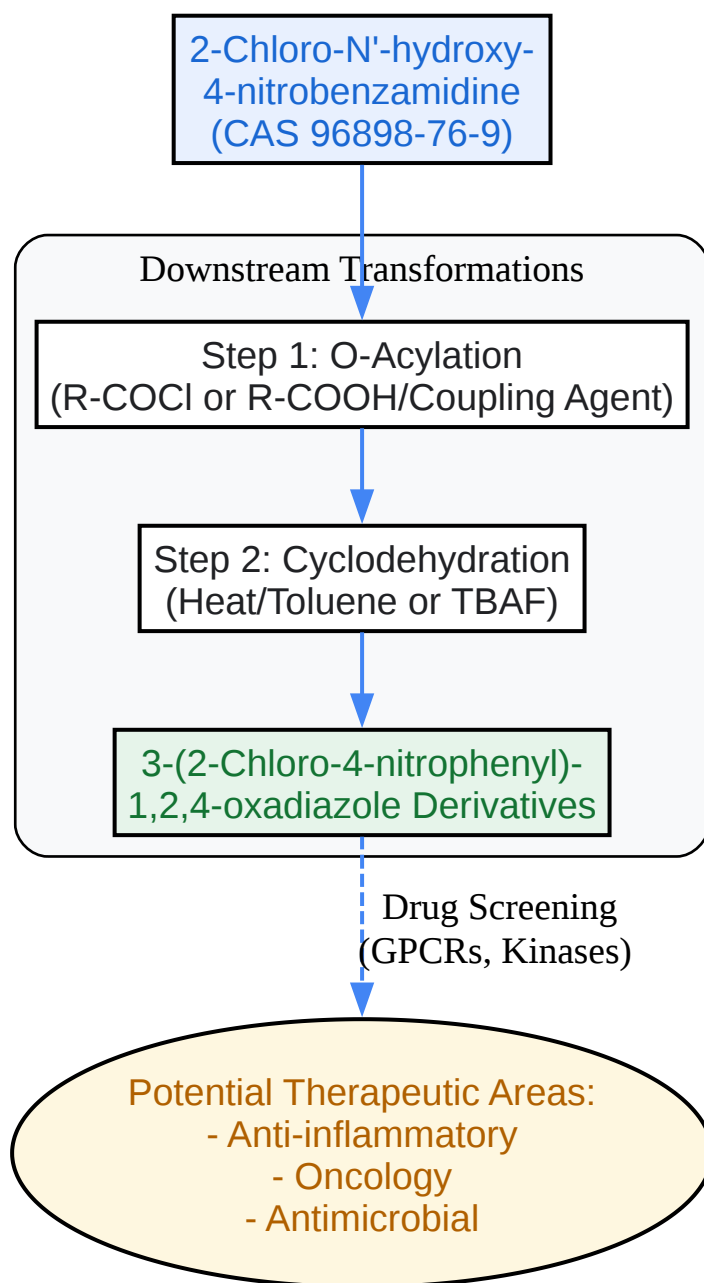
- Addition: Add the ethanol and the 2-chloro-4-nitrobenzotrile. The nitrile may not dissolve completely at room temperature.[1]
- Reaction: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor by TLC (Eluent: 50% Ethyl Acetate/Hexane).[1] The starting nitrile (high Rf) should disappear, replaced by the more polar amidoxime (lower Rf).[1]
- Workup:
 - Cool the reaction mixture to room temperature.
 - Remove approx. 70% of the ethanol under reduced pressure (Rotavap).[1]
 - Pour the residue into ice-cold water (100 mL). The product should precipitate as a yellow/orange solid.[1]
 - Troubleshooting: If an oil forms, induce crystallization by scratching the glass or adding a seed crystal.[1] Adjusting pH to ~7-8 can also maximize precipitation.[1]
- Purification: Filter the solid, wash with cold water (2x 20 mL) to remove salts, and dry under vacuum at 45°C. Recrystallization from Ethanol/Water is possible if purity <95%.[1]

Part 4: Applications in Drug Discovery[1]

The primary utility of CAS 96898-76-9 lies in its role as a precursor to 1,2,4-oxadiazoles, a pharmacophore found in various agonists (e.g., S1P1 receptor modulators) and enzyme inhibitors.[1]

Heterocycle Formation Workflow

The amidoxime undergoes O-acylation followed by cyclodehydration.[1]



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Figure 2: Workflow for converting the amidoxime into bioactive 1,2,4-oxadiazole scaffolds.[1]

Part 5: Quality Control & Analytics[1]

To ensure the integrity of the synthesized intermediate, the following analytical signatures must be verified.

1H NMR Spectroscopy (DMSO-d6)[1]

- δ 10.0–11.0 ppm (s, 1H): N-OH proton.[1] This broad singlet is characteristic of amidoximes. [1] If absent, the product may have degraded to the amide.[1]
- δ 6.0–6.5 ppm (s, 2H): $-\text{NH}_2$ protons.[1] Broad singlet, exchangeable with D_2O .
- δ 7.5–8.5 ppm (m, 3H): Aromatic protons.[1] The pattern will show the 1,2,4-substitution (coupling constants J will reflect ortho and meta relationships).[1]

Infrared (IR) Spectroscopy[1]

- 3300–3500 cm^{-1} : N-H and O-H stretching (broad).
- 1650–1660 cm^{-1} : C=N stretch (strong, characteristic of amidine).[1]
- 1520 & 1340 cm^{-1} : N-O stretch (asymmetric and symmetric) from the nitro group.[1]

Part 6: Safety & Handling

Warning: This protocol involves energetic precursors and toxic intermediates.[1]

- Explosion Hazard (Hydroxylamine): Hydroxylamine free base is unstable.[1] Never concentrate the reaction mixture to dryness if excess free hydroxylamine is present.[1] Always quench with acid or ensure complete consumption.
- Nitro Compounds: The starting material and product contain nitro groups, which can be energetic.[1] Avoid heating dry solids above their melting points or subjecting them to mechanical shock.[1]
- Toxicology: 2-Chloro-4-nitrobenzotrile is a skin irritant and potentially toxic if inhaled.[1] All operations must be conducted in a fume hood.[1]
- Waste: Aqueous waste streams will contain hydroxylamine residues; treat with dilute bleach (hypochlorite) to oxidize nitrogen species before disposal, checking pH to prevent chlorine gas evolution.[1]

References

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